molecular formula C10H12F6N2O4S2 B6310696 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 712354-99-9

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310696
CAS No.: 712354-99-9
M. Wt: 402.3 g/mol
InChI Key: XYCYJTAILPPEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide: is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it an attractive candidate for various applications, particularly in the field of electrochemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of 1-Ethyl-2-methylpyridinium chloride:

      Reactants: 2-methylpyridine and ethyl chloride.

      Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, under reflux conditions.

      Procedure: 2-methylpyridine is reacted with ethyl chloride in the presence of a base like sodium carbonate to form 1-ethyl-2-methylpyridinium chloride.

  • Synthesis of 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide:

      Reactants: 1-Ethyl-2-methylpyridinium chloride and lithium bis(trifluoromethylsulfonyl)imide.

      Conditions: The reaction is carried out in an aqueous medium.

      Procedure: 1-Ethyl-2-methylpyridinium chloride is reacted with lithium bis(trifluoromethylsulfonyl)imide in water. The product is then extracted using an organic solvent like dichloromethane and purified by recrystallization.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps are also scaled up, often involving multiple stages of extraction and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents and Conditions: Common reagents include halides and bases. The reactions are typically carried out in organic solvents under reflux conditions.

      Major Products: Substitution reactions can lead to the formation of various derivatives of 1-ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, depending on the substituents introduced.

  • Reduction Reactions:

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

      Major Products: Reduction reactions can lead to the formation of reduced derivatives of the compound, altering its electronic properties.

  • Oxidation Reactions:

      Reagents and Conditions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

      Major Products: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups, modifying the compound’s reactivity.

Scientific Research Applications

Chemistry: 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is widely used as a solvent in various chemical reactions due to its high ionic conductivity and thermal stability. It is particularly useful in electrochemical applications, such as in the development of batteries and supercapacitors .

Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a medium for enzymatic reactions. Its low volatility and high stability make it suitable for use in biological assays and pharmaceutical formulations .

Industry: Industrially, this compound is used in the fabrication of lithium-ion batteries and dye-sensitized solar cells. Its high ionic conductivity and thermal stability enhance the performance and longevity of these devices .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Comparison: 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is unique due to its pyridinium cation, which imparts different physical and chemical properties compared to imidazolium or pyrrolidinium-based ionic liquids. For instance, the pyridinium-based ionic liquid has a different viscosity and ionic conductivity profile, making it more suitable for specific applications such as high-temperature electrochemical devices .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-7-5-4-6-8(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCYJTAILPPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.